molecular formula C9H10BFO2 B12505549 2-(3-Fluorophenyl)-1,3,2-dioxaborinane

2-(3-Fluorophenyl)-1,3,2-dioxaborinane

Cat. No.: B12505549
M. Wt: 179.99 g/mol
InChI Key: DZJAYVOWFXQZGE-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom bonded to a 3-fluorophenyl group and a 1,3,2-dioxaborinane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Fluorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 3-fluorophenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions to form the dioxaborinane ring. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the boron-oxygen bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluorophenyl)-1,3,2-dioxaborinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the fluorine-substituted phenyl ring. The boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The fluorine atom enhances the compound’s reactivity by increasing the electrophilicity of the phenyl ring, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the fluorine substituent and the dioxaborinane ring.

    3-Fluorophenylboronic acid: Contains the fluorine substituent but lacks the dioxaborinane ring.

    1,3,2-Dioxaborinane: Lacks the fluorine-substituted phenyl group.

Uniqueness

2-(3-Fluorophenyl)-1,3,2-dioxaborinane is unique due to the combination of the fluorine-substituted phenyl group and the dioxaborinane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H10BFO2

Molecular Weight

179.99 g/mol

IUPAC Name

2-(3-fluorophenyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C9H10BFO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7H,2,5-6H2

InChI Key

DZJAYVOWFXQZGE-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=CC(=CC=C2)F

Origin of Product

United States

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